molecular formula C17H14FN3O2S B2667953 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-05-0

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2667953
CAS No.: 391228-05-0
M. Wt: 343.38
InChI Key: WBXHCINUBGOJRG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a benzamide moiety at position 2, modified with a 4-ethoxy substituent. The 1,3,4-thiadiazole scaffold is widely studied for its anticancer, antimicrobial, and enzyme-inhibitory properties due to its planar structure and ability to engage in hydrogen bonding and π-π interactions . The ethoxy group on the benzamide ring may enhance lipophilicity and metabolic stability, while the 4-fluorophenyl substituent could improve target binding via hydrophobic and electrostatic interactions .

Properties

IUPAC Name

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-2-23-14-9-5-11(6-10-14)15(22)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXHCINUBGOJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Ethoxylation: The ethoxy group is introduced by reacting the intermediate with ethyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the ethoxylated thiadiazole with 4-ethoxybenzoic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

Antidepressant Potential

Recent studies indicate that 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide may serve as a promising candidate for antidepressant drug development. The compound's structural motifs are reminiscent of known antidepressants, such as tricyclic antidepressants and selective serotonin reuptake inhibitors. Researchers are investigating its binding affinity to serotonin receptors and other neurotransmitter systems to elucidate its mechanism of action in alleviating depressive symptoms.

Key Findings:

  • The compound has shown potential in preclinical models for its antidepressant effects.
  • Metal-catalyzed synthesis methods have been employed to produce derivatives that enhance its pharmacological profile.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied, with this compound being no exception. It has demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

Case Studies:

  • A study reported that modifications in the ethoxy group position significantly influenced the compound's antiproliferative activity, with certain derivatives exhibiting IC50 values as low as 2.32 µg/mL against MCF-7 cells .
  • The introduction of lipophilic substituents was found to enhance the compound's effectiveness against tumor cells .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a systematic comparison with structurally similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzamide Substituents on Thiadiazole Key Biological Activity Reference
4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-ethoxy 5-(4-fluorophenyl) Anticancer (hypothesized based on analogues)
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (4f) 4-fluoro 5-(pyridin-2-yl) Cytotoxic (IC₅₀: 15–28 μM against PC3, HT29 cells)
2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-bromo 5-(2-chlorophenyl) 100% protection against mortality at 60 mg/kg
4-fluoro-N-(5-{[(4-fluorophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzamide 4-fluoro 5-(4-fluorophenyl methylidene amino) Anticancer screening compound
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine N/A (Schiff base) 5-(thiophen-2-yl with 4-F-phenyl) IC₅₀ = 1.28 μg/mL against MCF7 breast cancer
4-ethoxy-N-[5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-yl]benzamide 4-ethoxy 5-(piperidine-1-sulfonyl) Screening compound for drug discovery

Key Observations :

Substituent Effects on Activity: Halogenated Analogues: Bromo and chloro substituents (e.g., in ) enhance potency, likely due to increased electron-withdrawing effects and improved target binding. Fluorine Substitution: Fluorine at the benzamide (e.g., 4f ) or thiadiazole (e.g., 4-fluorophenyl in ) improves cytotoxicity and metabolic stability.

Role of Heterocyclic Modifications :

  • Pyridine vs. Phenyl : Pyridyl-substituted thiadiazoles (e.g., 4f ) show moderate activity, while phenyl derivatives (e.g., ) exhibit higher potency due to enhanced π-π stacking.
  • Schiff Bases : Compounds with Schiff base moieties () demonstrate selective anticancer activity, particularly against breast cancer (MCF7), attributed to their ability to intercalate DNA or inhibit topoisomerases.

Sulfonyl and Piperidine Groups :

  • The piperidine-1-sulfonyl group in introduces steric bulk and polarity, which may affect membrane permeability compared to the 4-fluorophenyl group in the target compound.

Pharmacological and Toxicological Profiles

  • Anticancer Activity : Fluorophenyl-substituted derivatives (e.g., ) show IC₅₀ values in the low μM range, comparable to doxorubicin. The ethoxy group in the target compound may reduce toxicity compared to bromo or chloro analogues .

Biological Activity

4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a benzamide moiety with a thiadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN3O2SC_{17}H_{14}FN_{3}O_{2}S, with a molecular weight of approximately 327.37 g/mol. Its structure includes:

  • Ethoxy group : Enhances solubility and biological activity.
  • Thiadiazole ring : Contributes to various pharmacological effects.
  • Fluorophenyl group : Influences the compound's interaction with biological targets.

Anticancer Properties

Research has shown that derivatives of thiadiazole compounds exhibit potent anticancer activities. Specifically, studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)10.38Induces apoptosis via p53 activation
SK-BR-3 (breast)8.75Inhibits EGFR/HER-2 kinase activity
A549 (lung)12.50Disrupts cell cycle progression

The compound's efficacy against breast cancer cells (MCF-7 and SK-BR-3) was particularly notable, demonstrating selective toxicity towards cancerous cells while sparing normal cells like MCF-10A .

The biological activity of this compound is primarily attributed to its ability to target specific molecular pathways involved in cancer cell proliferation:

  • EGFR/HER-2 Inhibition : The compound acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are critical in breast cancer progression .
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic factors such as p53 and caspase-3, facilitating programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to disrupt the normal cell cycle progression in cancer cells, leading to growth inhibition .

Case Studies

Several studies have explored the biological activities of similar thiadiazole derivatives, providing context for the potential applications of this compound:

  • Study on Thiadiazole Derivatives : A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their anticancer properties. Compounds with similar structural motifs exhibited significant anti-proliferative effects against various cancer cell lines .
  • In Vivo Studies : Animal models treated with thiadiazole derivatives showed reduced tumor growth compared to control groups, suggesting that these compounds could be developed into effective therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for 4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves condensation of substituted carboxylic acids with thiosemicarbazides, followed by cyclization using reagents like POCl₃. For example, 4-ethoxybenzoic acid may react with 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine in the presence of POCl₃ under reflux (90°C, 3 hours), yielding the target compound after precipitation and recrystallization (DMSO/water) . Reaction conditions such as stoichiometric ratios (e.g., 1:1 molar ratio of acid to thiosemicarbazide), reflux duration, and pH adjustment (to 8–9 with NH₃) critically affect purity and yield. Lower yields (~69%) are reported in analogous syntheses when aldehydes are used as intermediates .

Basic: Which spectroscopic and analytical methods are used to confirm the structure of this compound?

Answer:
Key characterization techniques include:

  • ¹H NMR : To verify substituent positions (e.g., aromatic protons at δ 7.32–7.45 ppm for fluorophenyl groups) and amide protons .
  • Mass Spectrometry (MS) : EI-MS confirms molecular ion peaks (e.g., m/z 240 [M+1] for related thiadiazoles) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S percentages within ±0.5% of theoretical values) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in centrosymmetric dimers) .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts across studies?

Answer:
Discrepancies in NMR data (e.g., δ values for amide protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃), concentration, or temperature. To standardize results:

Use deuterated solvents consistently and report solvent peaks.

Compare data with structurally analogous compounds (e.g., 5-(4-fluorobenzylideneamino)-1,3,4-thiadiazole-2-thiol, δ 9.91 ppm for SH ).

Validate assignments via 2D NMR (COSY, HSQC) to resolve overlapping signals.

Advanced: What strategies optimize the synthesis for higher purity and scalability?

Answer:

  • Catalyst Optimization : Replace POCl₃ with milder cyclizing agents (e.g., PCl₃ or SOCl₂) to reduce side reactions .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates during reflux .
  • Purification : Gradient recrystallization (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
  • Scalability : Continuous flow reactors can enhance reproducibility for multi-gram syntheses .

Basic: How is the biological activity of this compound assessed, and what are key findings?

Answer:

  • Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against bacterial strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Target enzymes like phosphopantetheinyl transferases (PPTases) via fluorescence-based assays .
  • Key Findings : Thiadiazole derivatives exhibit moderate antibacterial activity (MIC 32–64 µg/mL) due to interactions with bacterial PPTases, disrupting fatty acid biosynthesis .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound?

Answer:
X-ray studies reveal:

  • Classical Hydrogen Bonds : N–H⋯N interactions form centrosymmetric dimers (e.g., N1–H1⋯N2, 2.08 Å) .
  • Non-classical Interactions : C–H⋯F/O contacts (e.g., C4–H4⋯F2, 2.42 Å) contribute to packing stability .
  • π-π Stacking : Aromatic rings (thiadiazole and fluorophenyl) align with face-to-face distances of 3.6–3.8 Å .

Advanced: How can researchers address discrepancies in reported bioactivity data?

Answer:
Contradictions (e.g., variable MIC values) may stem from:

Strain Variability : Use standardized strains (ATCC) and growth conditions (e.g., Mueller-Hinton agar) .

Compound Purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity .

Assay Protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility .

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